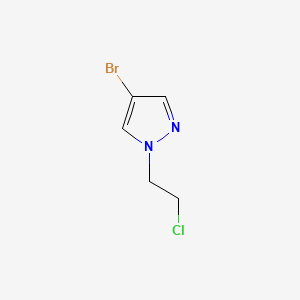
4-ブロモ-1-(2-クロロエチル)-1H-ピラゾール
概要
説明
4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents
科学的研究の応用
Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical biology: It is used in the study of enzyme inhibitors and other bioactive compounds.
作用機序
Target of Action
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be inferred from the general mechanism of Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions are key in the synthesis of many organic compounds .
Result of Action
The result of the action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole is likely the formation of a new carbon–carbon bond via a Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, like other compounds involved in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can occur in a variety of environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for 4-bromo-1-(2-chloroethyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
化学反応の分析
Types of Reactions
4-Bromo-1-(2-chloroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Substitution reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation reactions: Products may include pyrazole N-oxides or other oxidized derivatives.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the 2-chloroethyl substituent, making it less reactive in nucleophilic substitution reactions.
1-(2-Chloroethyl)-1H-pyrazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.
Uniqueness
4-Bromo-1-(2-chloroethyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity patterns and potential biological activities. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
IUPAC Name |
4-bromo-1-(2-chloroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFUQFJPUMIBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680208 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663941-72-8 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
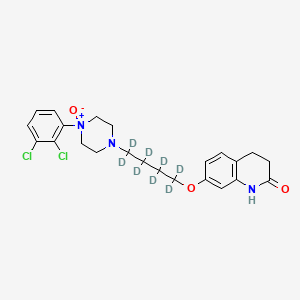
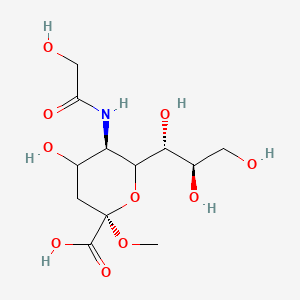
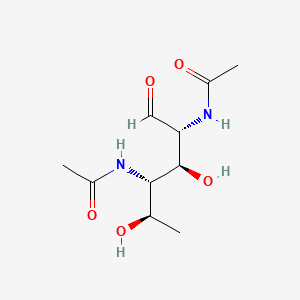
![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/new.no-structure.jpg)
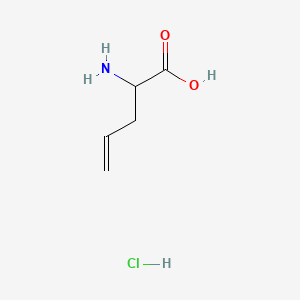
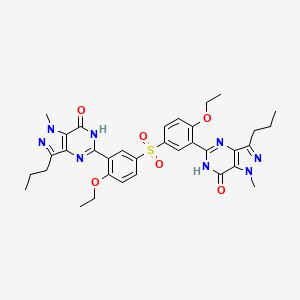
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)
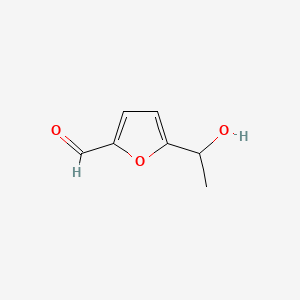
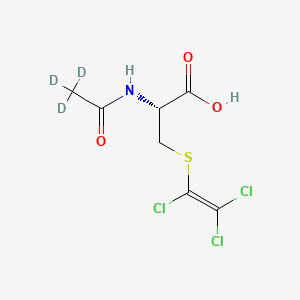
![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)
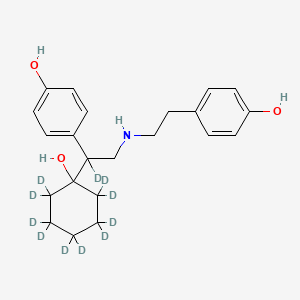
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)
